molecular formula C17H16ClFN2O2 B2451342 (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone CAS No. 1428351-00-1

(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone

Cat. No.: B2451342
CAS No.: 1428351-00-1
M. Wt: 334.78
InChI Key: YYENAOBWRNPDBN-UHFFFAOYSA-N
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Description

The compound (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone is a chemical entity that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with a 5-chloropyridin-2-yloxy group and a 3-fluorophenylmethanone moiety, which contribute to its distinctive chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the 5-Chloropyridin-2-yloxy Group: This step involves the nucleophilic substitution reaction where the piperidine ring is reacted with 5-chloropyridin-2-ol in the presence of a base such as potassium carbonate.

    Attachment of the 3-Fluorophenylmethanone Moiety: The final step involves the acylation reaction where the intermediate product is reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the 3-fluorophenylmethanone moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and microbial infections.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its antimicrobial activity could be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

    (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(4-fluorophenyl)methanone: Similar structure but with a different position of the fluorine atom.

    (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of fluorine.

    (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-methylphenyl)methanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The uniqueness of (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(3-fluorophenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-13-4-5-16(20-11-13)23-15-6-8-21(9-7-15)17(22)12-2-1-3-14(19)10-12/h1-5,10-11,15H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYENAOBWRNPDBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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